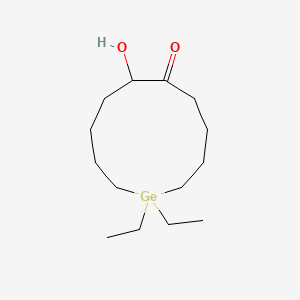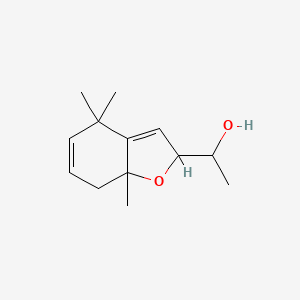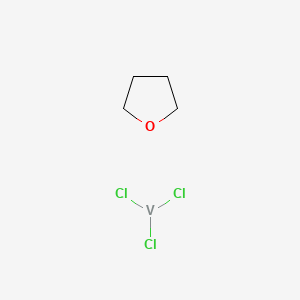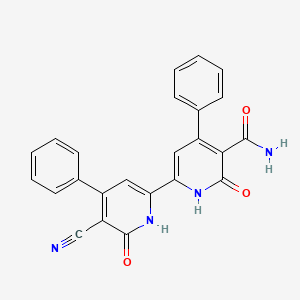![molecular formula C12H14N4O4 B579562 N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline CAS No. 16278-09-4](/img/structure/B579562.png)
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline is an organic compound characterized by the presence of a cyclopropane ring substituted with a hydrazono group and a dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate cyclopropane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dinitrophenyl group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazono group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the dinitrophenylhydrazono moiety and exhibit similar chemical properties.
Cyclopropane derivatives: Compounds with a cyclopropane ring and various substituents.
Uniqueness
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline is unique due to the combination of the cyclopropane ring and the dinitrophenylhydrazono group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
16278-09-4 |
|---|---|
Fórmula molecular |
C12H14N4O4 |
Peso molecular |
278.268 |
Nombre IUPAC |
N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-10(7)8(2)13-14-11-4-3-9(15(17)18)6-12(11)16(19)20/h3-4,6-7,10,14H,5H2,1-2H3/b13-8- |
Clave InChI |
ZCXARRNSXORVLV-JYRVWZFOSA-N |
SMILES |
CC1CC1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Sinónimos |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]-2-methylcyclopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)

![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)
![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)

![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
